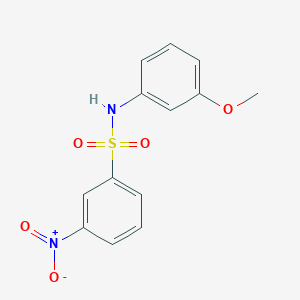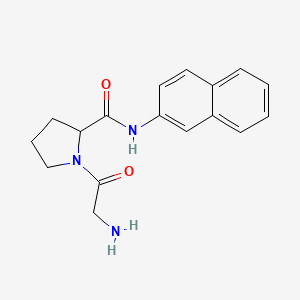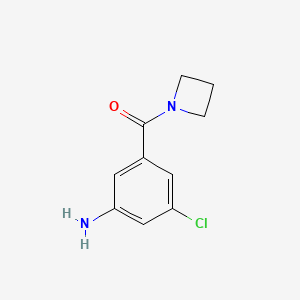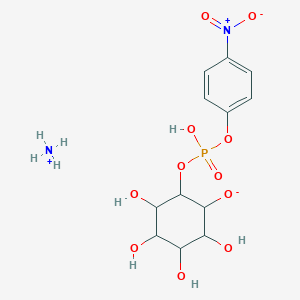![molecular formula C20H18F4N4 B12087276 [4-(3-Cyano-2,2,4,4-tetramethylpentan-3-yl)-2,3,5,6-tetrafluorophenyl]methanetricarbonitrile CAS No. 29097-86-7](/img/structure/B12087276.png)
[4-(3-Cyano-2,2,4,4-tetramethylpentan-3-yl)-2,3,5,6-tetrafluorophenyl]methanetricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenediacetonitrile, alpha1,alpha4-dicyano-alpha1,alpha4-bis(1,1-dimethylethyl)-2,3,5,6-tetrafluoro- is a complex organic compound characterized by its multiple functional groups, including nitrile and fluorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediacetonitrile, alpha1,alpha4-dicyano-alpha1,alpha4-bis(1,1-dimethylethyl)-2,3,5,6-tetrafluoro- typically involves multi-step organic reactions. A common approach might include:
Step 1: Formation of the benzenediacetonitrile core through a nucleophilic substitution reaction.
Step 2: Introduction of the dicyano groups via a cyanation reaction.
Step 3: Addition of the bis(1,1-dimethylethyl) groups through a Friedel-Crafts alkylation.
Step 4: Fluorination of the aromatic ring using a suitable fluorinating agent such as Selectfluor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediacetonitrile, alpha1,alpha4-dicyano-alpha1,alpha4-bis(1,1-dimethylethyl)-2,3,5,6-tetrafluoro- can undergo various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding dicarboxylic acids.
Reduction: Corresponding diamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Materials Science: As a precursor for the synthesis of advanced polymers and materials with unique properties.
Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.
Organic Synthesis: As a building block for the construction of complex organic molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, in a pharmaceutical context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenediacetonitrile: Lacks the fluorine and bis(1,1-dimethylethyl) groups.
1,4-Benzenediacetonitrile, alpha1,alpha4-dicyano: Lacks the fluorine and bis(1,1-dimethylethyl) groups.
1,4-Benzenediacetonitrile, alpha1,alpha4-dicyano-2,3,5,6-tetrafluoro: Lacks the bis(1,1-dimethylethyl) groups.
Uniqueness
The unique combination of nitrile, fluorine, and bis(1,1-dimethylethyl) groups in 1,4-Benzenediacetonitrile, alpha1,alpha4-dicyano-alpha1,alpha4-bis(1,1-dimethylethyl)-2,3,5,6-tetrafluoro- imparts distinct chemical and physical properties, making it valuable for specific applications where these functionalities are advantageous.
Properties
CAS No. |
29097-86-7 |
|---|---|
Molecular Formula |
C20H18F4N4 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
[4-(3-cyano-2,2,4,4-tetramethylpentan-3-yl)-2,3,5,6-tetrafluorophenyl]methanetricarbonitrile |
InChI |
InChI=1S/C20H18F4N4/c1-17(2,3)20(10-28,18(4,5)6)12-15(23)13(21)11(14(22)16(12)24)19(7-25,8-26)9-27/h1-6H3 |
InChI Key |
BDOBDWCUWMMNTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C#N)(C1=C(C(=C(C(=C1F)F)C(C#N)(C#N)C#N)F)F)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-1-(1-cyanopiperidin-3-yl)-3-[4-(2,4-difluorophenoxy)phenyl]pyrazole-4-carboxamide](/img/structure/B12087202.png)
![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12087209.png)
![7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12087220.png)



![3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12087234.png)






![[3-[4-Amino-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanol](/img/structure/B12087282.png)
